Product packaging for 2-(1-Benzofuran-2-yl)propanoic acid(Cat. No.:CAS No. 1249571-02-5)

2-(1-Benzofuran-2-yl)propanoic acid

Cat. No.: B3376955
CAS No.: 1249571-02-5
M. Wt: 190.19 g/mol
InChI Key: LTVQXCJIJREDGA-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Scaffold in Chemical Research

The benzofuran scaffold is a heterocyclic compound that is a fundamental structural unit in a vast number of natural and synthetic molecules. researchgate.netnih.gov This structural motif is of great interest to medicinal chemists and researchers due to the wide range of biological activities its derivatives exhibit. researchgate.netbgu.ac.il Benzofuran-containing compounds have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.gov

The versatility of the benzofuran nucleus allows for the synthesis of a diverse library of compounds with varied pharmacological profiles. rsc.org Researchers have developed numerous synthetic strategies to access this important heterocyclic system, highlighting its importance in drug discovery and development. organic-chemistry.orgdtu.dk The inherent biological activities of the benzofuran scaffold make it a privileged structure in the search for new therapeutic agents. bgu.ac.ilrsc.org

The following table provides a summary of some biologically active benzofuran derivatives and their reported activities:

Compound Class Reported Biological Activity Reference
Substituted BenzofuransDNA gyrase B inhibitors of Mycobacterium tuberculosis nih.gov
3-Amidobenzofuran derivativesAntiproliferative activity against various cancer cell lines nih.gov
Hydroxylated 2-arylbenzofuran derivatives (Moracins)Bioactive natural products with potential anticancer activities nih.gov
Psoralen, 8-methoxypsoralen, angelicinUsed in the treatment of skin diseases like cancer and psoriasis rsc.org

Role of Propanoic Acid Moiety in Organic and Chemical Biology Research

Propanoic acid, also known as propionic acid, is a short-chain saturated fatty acid with the chemical formula CH₃CH₂COOH. nih.gov In the realm of organic chemistry, the propanoic acid moiety is a valuable building block and a key functional group. Its carboxyl group imparts acidic properties and allows for a variety of chemical transformations, such as esterification. fiveable.me

From a biological perspective, propanoic acid and its derivatives play a crucial role in several metabolic pathways. creative-proteomics.com It is one of the major short-chain fatty acids (SCFAs) produced in the colon by the gut microbiota through the fermentation of dietary fibers. creative-proteomics.com Propionate contributes to gut health and serves as an energy source for colonocytes. creative-proteomics.com In biochemical research, the levels of propionic acid are monitored in certain metabolic disorders, such as propionic acidemia. creative-proteomics.com

The key properties of propanoic acid are summarized in the table below:

Property Value Reference
Chemical FormulaC₃H₆O₂ creative-proteomics.com
Molecular Weight74.08 g/mol nih.govcreative-proteomics.com
pKa4.87 fiveable.mecreative-proteomics.com
AppearanceColorless, oily liquid nih.gov
Solubility in waterMiscible nih.gov

Contextualization of 2-(1-Benzofuran-2-yl)propanoic Acid within Contemporary Academic Inquiry

The compound this compound emerges as a molecule of interest in contemporary research, particularly in the field of medicinal chemistry. Scientific investigations have explored the potential of benzofuran propanoic acid derivatives as therapeutic agents.

One notable area of research involves the development of G-protein coupled receptor 120 (GPR120) agonists. A study reported the optimization of a series of benzofuran propanoic acids that act as potent and selective GPR120 agonists. nih.gov These compounds demonstrated efficacy in in vivo models, suggesting their potential as candidates for the treatment of Type 2 diabetes. nih.gov

Furthermore, this compound has been utilized as a key intermediate in the synthesis of other novel compounds. For instance, it has been used as a starting material to prepare a series of 2-(benzofuran-2-yl)propanamides. nih.gov The resulting amides were evaluated for their potential antifungal activity, highlighting the utility of the parent acid in generating new molecules with potential therapeutic applications. nih.gov

The synthesis of this compound itself has been described, typically involving the hydrolysis of the corresponding methyl ester. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B3376955 2-(1-Benzofuran-2-yl)propanoic acid CAS No. 1249571-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzofuran-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVQXCJIJREDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249571-02-5
Record name 2-(1-benzofuran-2-yl)propanoic acid
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Synthetic Methodologies for 2 1 Benzofuran 2 Yl Propanoic Acid and Analogues

Classical and Contemporary Synthetic Routes to the Benzofuran (B130515) Core

The benzofuran framework, a key structural motif in many pharmaceuticals and natural products, can be assembled through various synthetic strategies. nih.govrsc.org These methods often involve the formation of the heterocyclic furan (B31954) ring fused to a benzene ring.

The construction of the benzofuran ring is predominantly achieved through intramolecular cyclization reactions. A common approach involves the acid-catalyzed cyclization of aryl ether substrates. wuxiapptec.com For instance, polyphosphoric acid (PPA) can catalyze the cyclization of acetals to form the benzofuran core. wuxiapptec.com Transition-metal catalysis, particularly with palladium, has also been extensively used. nih.gov Palladium-catalyzed Sonogashira coupling followed by carbonylative cyclization is one such method. nih.govmdpi.com Another powerful technique is the intramolecular Heck reaction, which can be performed in green solvents like ionic liquids. nih.gov

Other notable methods include:

Oxidative Cyclization: This can be achieved under metal-free conditions, for example, using iodine(III) catalysts for the cyclization of 2-hydroxystilbenes to yield 2-arylbenzofurans. nih.gov

Tandem Reactions: Gold(III) catalysis can facilitate a tandem reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds to construct the benzofuran ring. rsc.org

One-Pot Procedures: Efficient one-pot syntheses have been developed, such as the reaction between phenols and propiolates using a palladium acetate/triphenylphosphine system. nih.gov

MethodCatalyst/ReagentStarting MaterialsKey FeaturesReference
Acid-Catalyzed CyclizationPolyphosphoric Acid (PPA)AcetalsClassical and straightforward method. wuxiapptec.com
Palladium-Catalyzed Carbonylative CyclizationPdCl2, Cu(II)Cl2, COo-Iodophenols and terminal alkynesAllows for the introduction of a carbonyl group. rsc.org
Intramolecular Heck ReactionPdCl2 in ionic liquidAppropriate alkenyl precursorsCan be performed under green conditions. nih.gov
Iodine(III)-Catalyzed Oxidative CyclizationPhI(OAc)2, m-CPBA2-HydroxystilbenesMetal-free alternative for 2-arylbenzofurans. nih.gov

Once the benzofuran nucleus is formed, the next critical step is the introduction of the 2-propanoic acid side chain. This can be accomplished through various functionalization strategies at the C-2 position.

A direct approach involves a one-pot, three-step synthesis starting from ethyl 2-(bromomethyl)quinoline-3-carboxylate and substituted salicylaldehydes. scielo.brresearchgate.net This method combines a Williamson ether synthesis, hydrolysis of the ester, and an intramolecular electrophilic cyclization to yield the 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid scaffold. scielo.brresearchgate.net While this produces a more complex analogue, the core strategy of building the side chain during the cyclization process is noteworthy. scielo.br

Alternatively, functionalization of a pre-formed benzofuran ring is a common strategy. For example, a 2-acetylbenzofuran derivative can be synthesized by reacting salicylaldehyde with appropriate chloro-ketones. nih.gov This 2-acetyl group can then serve as a handle for elaboration into the propanoic acid side chain through reactions such as the haloform reaction followed by chain extension or via oxidation of a corresponding alcohol.

Another modern approach involves the direct C-H functionalization of the benzofuran ring, although this is more commonly reported for the C-3 position. mdpi.comnih.gov However, the principles of directed C-H activation could potentially be adapted for C-2 functionalization to introduce the desired propanoic acid precursor.

Enantioselective Synthesis of Chiral 2-(1-Benzofuran-2-yl)propanoic Acid

The propanoic acid side chain at the C-2 position creates a chiral center, making the enantioselective synthesis of the (R)- and (S)-enantiomers a significant area of research.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. Chiral bifunctional catalysts, such as squaramide or urea derivatives, have been successfully employed in the asymmetric synthesis of complex benzofuran-containing structures. nih.govrsc.org These catalysts can activate the substrates and control the stereochemical outcome of the reaction. For instance, a divergent synthesis of benzofuran-fused azocine derivatives and spiro-cyclopentanone benzofurans was achieved using a chiral bifunctional urea catalyst followed by a Lewis base-catalyzed annulation. nih.gov

While direct asymmetric catalytic methods for the synthesis of this compound are not extensively detailed in the provided results, the principles can be applied. A plausible strategy would involve the asymmetric reduction of a suitable precursor ketone, such as 1-(benzofuran-2-yl)ethanone, to the corresponding chiral alcohol, which can then be oxidized to the desired carboxylic acid.

Biocatalysis offers an environmentally friendly and highly selective alternative for producing enantiopure compounds. Lipases are commonly used for the kinetic resolution of racemic alcohols. researchgate.net For example, the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols has been achieved with high enantiomeric excess using lipase-catalyzed enantiomer-selective reactions. researchgate.net This method separates the two enantiomers by selectively acylating one, allowing for the isolation of the other in high purity. researchgate.net

Another biocatalytic approach is the asymmetric bioreduction of ketones. Whole-cell biocatalysts, such as Lactobacillus paracasei, have been used for the highly stereoselective reduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with excellent yield and enantiomeric excess (>99.9%). nih.govresearchgate.net This enantiopure alcohol is a direct precursor to (S)-2-(1-benzofuran-2-yl)propanoic acid via oxidation.

Kinetic resolution can also be applied directly to racemic carboxylic acids. urfu.ru Non-enzymatic kinetic resolution using chiral acyl-transfer catalysts has been developed for structurally similar 2-arylpropanoic acids. mdpi.com This involves enantioselective esterification, where one enantiomer of the racemic acid reacts faster with an achiral alcohol in the presence of a chiral catalyst, leaving the unreacted enantiomer enriched. mdpi.com

MethodBiocatalyst/CatalystSubstrateProductKey FeaturesReference
Asymmetric BioreductionLactobacillus paracasei BD87E61-(Benzofuran-2-yl)ethanone(S)-1-(Benzofuran-2-yl)ethanolHigh yield (92%) and excellent enantiomeric excess (>99.9% ee). nih.govresearchgate.net
Enzymatic Kinetic ResolutionLipase from Candida antarctica (CaL-B)rac-1-(Benzofuran-2-yl)ethanolEnantiopure (S)-1-(benzofuran-2-yl)ethanolProvides optically active alcohols as valuable building blocks. researchgate.net
Non-enzymatic Kinetic Resolution(+)-Benzotetramisole (BTM)rac-2-Aryl-2-fluoropropanoic acidsOptically active carboxylic acids and estersEffective for structurally similar compounds. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. In the context of this compound synthesis, several approaches align with these principles.

The use of biocatalysts, as described in the previous section, is a cornerstone of green chemistry. nih.gov These reactions are typically performed in aqueous media under mild conditions, avoiding the use of harsh reagents and organic solvents. researchgate.net The whole-cell mediated biocatalytic production of (S)-1-(benzofuran-2-yl)ethanol is highlighted as a biological green method that is scalable and has potential for industrial application. nih.gov

Other green strategies include:

Use of Greener Solvents: The intramolecular Heck reaction for benzofuran synthesis has been successfully carried out in ionic liquids, which can be recycled and reused. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields, often with reduced energy consumption. rsc.org

One-Pot Reactions: Multi-step syntheses that are carried out in a single reaction vessel without isolating intermediates reduce waste and improve efficiency. The one-pot synthesis of benzofuran derivatives is a prime example of this approach. scielo.brresearchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Flow Chemistry and Continuous Processing in Synthesis

The adoption of flow chemistry and continuous processing in the synthesis of active pharmaceutical ingredients (APIs) has marked a significant advancement in pharmaceutical manufacturing. This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, increased efficiency, and greater scalability. semanticscholar.orgscielo.br While specific literature on the continuous flow synthesis of this compound is not extensively available, the principles and methodologies can be inferred from the successful application of these techniques to structurally similar non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. acs.orgresearchgate.netchemistryviews.org

Microreactors are a key technology in flow chemistry, providing a large surface-area-to-volume ratio that allows for precise control over reaction parameters through rapid heat transfer and mixing. semanticscholar.org This level of control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. chemistryviews.orgbeilstein-journals.org The syntheses can be scaled up by operating the reactor for longer durations or by employing multiple reactors in parallel, a concept known as "numbering up." semanticscholar.organton-paar.com

The transition from batch to continuous processing for profen analogues like ibuprofen has been well-documented, showcasing the potential for significant improvements in production. For instance, a three-step continuous-flow synthesis of ibuprofen has been developed that can be completed in a matter of minutes, a stark contrast to the longer reaction times often required in batch synthesis. semanticscholar.orgchemistryviews.org Such processes often integrate multiple reaction and purification steps into a single, streamlined operation, which minimizes manual handling and reduces waste. scielo.br

A hypothetical continuous flow synthesis of this compound could be designed based on established synthetic routes, adapting them to a flow chemistry setup. Key transformations in the synthesis of profens, such as Friedel-Crafts acylation and 1,2-aryl migration, have been successfully implemented in continuous flow systems for the production of ibuprofen. chemistryviews.orgnih.gov These methodologies could potentially be adapted for the synthesis of the benzofuran analogue.

The table below illustrates a comparative overview of reaction parameters in batch versus a potential flow synthesis for a key synthetic step analogous to those used for profens, highlighting the advantages of continuous processing.

ParameterTraditional Batch Synthesis (Hypothetical)Continuous Flow Synthesis (Projected)
Reaction Time Hours to daysMinutes
Temperature Control Prone to hotspots and fluctuationsPrecise and uniform
Mixing Dependent on stirrer speed and vessel geometryEfficient and rapid diffusion mixing
Safety Handling of large quantities of hazardous materialsSmall reaction volumes, contained system
Scalability Requires larger reactors, potential for altered kinetics"Numbering-up" or extended operation time
Productivity Lower space-time yieldHigh throughput and space-time yield

The use of heterogeneous catalysts within microreactors further enhances the sustainability of the synthetic process by allowing for easier separation and recycling of the catalyst, a significant advantage over homogeneous catalysts often used in batch production. rsc.org This approach aligns with the principles of green chemistry by reducing waste and improving atom economy. rug.nl

Chemical Transformations and Derivatization Strategies of 2 1 Benzofuran 2 Yl Propanoic Acid

Modification of the Propanoic Acid Group

The propanoic acid moiety is a primary site for chemical derivatization, offering a gateway to a variety of functional groups through well-established synthetic protocols.

Esterification and Amidation Reactions

The carboxylic acid functional group of 2-(1-Benzofuran-2-yl)propanoic acid is readily converted into esters and amides, which are common derivatives in medicinal and materials chemistry.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process where the use of excess alcohol as a solvent can shift the equilibrium towards the formation of the ester product. masterorganicchemistry.com The reverse reaction, the hydrolysis of a methyl ester (methyl 2-(benzofuran-2-yl)propanoate) using a base like aqueous potassium hydroxide (KOH), is a standard method to produce the parent carboxylic acid, this compound. nih.gov

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. To facilitate this reaction, which can be sluggish, coupling agents are employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, enabling the formation of an amide bond with an amine. nih.gov For instance, the reaction of this compound with various substituted anilines, like 4-amino-3-fluorophenol or 2-amino-5-fluorophenol, in the presence of EDC yields the corresponding N-substituted propanamides. nih.gov Another effective coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is also utilized for amidating benzofuran-based carboxylic acids. researchgate.net Furthermore, benzofuran-2-carboxylic acid can be coupled with 8-aminoquinoline (8-AQ) using HATU and N,N-diisopropylethylamine to form an amide that serves as a substrate for further reactions. mdpi.com

Table 1: Examples of Amidation Reactions

Reduction and Oxidation Products

The propanoic acid group can also undergo reduction and oxidation, although these transformations are less commonly explored for this specific molecule.

Reduction of the carboxylic acid group to a primary alcohol is a fundamental transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) are effective for this conversion. chemguide.co.ukmsu.edu The reaction with LiAlH₄ is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. chemguide.co.uk This process would convert this compound into 2-(1-Benzofuran-2-yl)propan-1-ol. The reduction proceeds through an intermediate aldehyde, but the high reactivity of LiAlH₄ makes it impossible to stop the reaction at the aldehyde stage. chemguide.co.uk

Oxidation of the propanoic acid side chain is more complex. The carboxylic acid group itself is at a high oxidation state and is generally resistant to further oxidation. However, the benzylic C-H bond of the propanoic acid chain could potentially be a site for oxidative reactions under specific conditions, though such transformations for this particular compound are not widely documented. The benzofuran (B130515) ring itself is an electron-rich aromatic system and can be sensitive to strong oxidizing agents.

Functionalization of the Benzofuran Ring System

The benzofuran core provides multiple sites for the introduction of new functional groups, enabling the synthesis of a wide array of structurally diverse derivatives.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution reactions, the benzofuran ring system preferentially reacts at the electron-rich furan (B31954) ring rather than the benzene ring. pixel-online.net For 2-substituted benzofurans, the most reactive position for electrophilic attack is typically the C3 position. pixel-online.net This is because the intermediate carbocation (sigma complex) formed upon attack at C3 can be effectively stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions such as formylation. For example, Vilsmeier formylation of benzofuran derivatives using N,N-dimethylformamide (DMF) and phosphorus oxychloride introduces a formyl group onto the ring. researchgate.net Halogenation, often using bromine, can introduce bromo-substituents which are valuable handles for subsequent cross-coupling reactions. researchgate.net

Metal-Catalyzed Coupling Reactions for Aryl/Alkyl Substitutions

Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for the functionalization of the benzofuran scaffold. nih.govacs.org These methods offer high efficiency and selectivity for forming new carbon-carbon and carbon-heteroatom bonds.

A notable strategy is the palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring. This has been demonstrated on N-(quinolin-8-yl)benzofuran-2-carboxamide, a direct derivative of benzofuran-2-carboxylic acid. mdpi.com Using a directing group like 8-aminoquinoline, the palladium catalyst is guided to the C3-H bond, where it facilitates coupling with an aryl iodide to introduce a new aryl substituent. mdpi.com

Other important metal-catalyzed reactions applicable to benzofuran derivatives include:

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction to couple terminal alkynes with aryl halides, which can be used to install alkynyl groups on the benzofuran ring. researchgate.netmdpi.com

Tsuji-Trost Reaction: A palladium-catalyzed nucleophilic substitution on allylic substrates. This has been applied to benzofuran-2-ylmethyl acetates (derived from the reduced form of the target acid), allowing for the introduction of various N, S, O, and C-based nucleophiles at the position adjacent to the ring. unicatt.itnih.gov

Table 2: Examples of Metal-Catalyzed Reactions on Benzofuran Scaffolds

Heterocyclic Ring Annulation onto the Benzofuran Core

The benzofuran structure can serve as a foundational element for the construction of more complex, fused heterocyclic systems. Annulation reactions build new rings onto the existing benzofuran core.

One example involves a one-pot, three-step synthesis to create 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. researchgate.net This procedure features an intramolecular electrophilic cyclization between an aldehyde group of a salicylaldehyde derivative and the active methylene group of a quinoline precursor, effectively linking the two heterocyclic systems. researchgate.net Such strategies demonstrate the utility of the benzofuran moiety as a key building block in the synthesis of novel polycyclic compounds.

Stereochemical Modifications and Chiral Derivatization

The resolution of racemic this compound into its individual enantiomers can be achieved through various methods, primarily involving the formation of diastereomers by reaction with a chiral auxiliary. These diastereomers, possessing different physical properties, can then be separated using standard chromatographic techniques.

One common approach is the esterification of the carboxylic acid with a chiral alcohol, such as L-(-)-menthol, to form diastereomeric esters. These esters can then be separated by high-performance liquid chromatography (HPLC). Subsequent hydrolysis of the separated diastereomeric esters yields the enantiomerically pure forms of the parent acid.

Another powerful technique involves the use of chiral derivatizing agents (CDAs) that react with the carboxylic acid moiety to form diastereomers with enhanced detectability, often through fluorescence. This indirect method allows for the separation of the resulting diastereomers on a standard achiral stationary phase.

Chiral Derivatization Agents for Carboxylic Acids

Several classes of chiral derivatizing agents are available for the resolution of carboxylic acids and could be applied to this compound. These reagents are typically employed to introduce a chiral center that facilitates the separation of the resulting diastereomers.

Table 1: Potential Chiral Derivatizing Agents for this compound

Chiral Derivatizing Agent (CDA)Functional Group TargetedResulting LinkageDetection Method
(S)-(-)-α-MethylbenzylamineCarboxylic AcidAmideUV, MS
L-Alanine β-naphthylamideCarboxylic AcidAmideFluorescence, UV
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediolCarboxylic AcidAmideUV, MS
(S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine ((S)-PMP)Carboxylic AcidAmideMS
(S)-Anabasine ((S)-ANA)Carboxylic AcidAmideMS

The choice of derivatizing agent depends on several factors, including the reactivity of the carboxylic acid, the separation efficiency of the resulting diastereomers, and the sensitivity of the detection method. For instance, derivatization with fluorescent reagents can significantly enhance the sensitivity of detection in HPLC analysis. nih.govnih.gov

Chromatographic Separation of Diastereomers

Once the diastereomeric derivatives of this compound are formed, their separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The differing stereochemistry of the diastereomers leads to different interactions with the stationary phase, resulting in different retention times and allowing for their separation.

Table 2: Illustrative HPLC Conditions for Diastereomeric Separation

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient with an acidic modifier (e.g., formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS)
Temperature Ambient or controlled (e.g., 40 °C)

The specific gradient profile and mobile phase composition would need to be optimized to achieve baseline separation of the diastereomeric peaks. The elution order of the diastereomers would depend on the specific chiral derivatizing agent used and the nature of the stationary phase.

It is important to note that while these methods are standard for the chiral resolution of 2-arylpropionic acids, specific experimental data and detailed research findings for the application of these techniques to this compound are not extensively available in the reviewed literature. The information presented here is based on established principles of stereochemical analysis and derivatization for analogous compounds.

Advanced Analytical and Spectroscopic Characterization in Mechanistic Studies

Elucidation of Reaction Mechanisms via Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the intricate details of chemical reactions. They allow researchers to identify transient intermediates, confirm final product structures, and gather evidence to support proposed mechanistic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. researchgate.net For 2-(1-Benzofuran-2-yl)propanoic acid, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of its molecular framework.

1D NMR, including ¹H and ¹³C spectra, offers primary information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.net The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum help identify the different types of protons—aromatic, aliphatic, and the acidic proton of the carboxylic group. The ¹³C NMR spectrum reveals the number of distinct carbon environments, confirming the presence of the benzofuran (B130515) core, the propanoic acid side chain, and the carboxylic acid functional group.

Advanced 2D NMR techniques are used to establish connectivity between atoms and to study the spatial relationships within the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the propanoic acid side chain and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): By showing correlations between protons and carbons over two or three bonds, HMBC is crucial for piecing together the entire molecular skeleton, for instance, by connecting the propanoic acid side chain to the C2 position of the benzofuran ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the preferred conformation and stereochemistry of the molecule. ipb.pt

These techniques are also paramount for assessing isomeric purity, distinguishing this compound from potential positional isomers that may arise during synthesis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH) 10.0 - 12.0 170 - 180 Broad singlet, exchangeable with D₂O.
Methine (-CH) 3.8 - 4.2 40 - 45 Quartet, coupled to methyl protons.
Methyl (-CH₃) 1.5 - 1.8 15 - 20 Doublet, coupled to the methine proton.
Benzofuran Aromatic (C4-C7) 7.1 - 7.7 110 - 130 Complex multiplet pattern.
Furan (B31954) Aromatic (C3) 6.5 - 6.8 100 - 105 Singlet or narrow multiplet.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of synthesized this compound and for identifying intermediates, byproducts, and impurities. scielo.br

Coupled with liquid chromatography (LC-MS), this technique allows for the real-time monitoring of reaction progress. researchgate.net By taking small aliquots from the reaction mixture at different time points, researchers can track the consumption of starting materials and the formation of the desired product.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion, confirming the molecular formula C₁₁H₁₀O₃.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained. For this compound, characteristic fragmentation would likely involve the loss of the carboxyl group (-COOH) as CO₂ and H₂O, and cleavage of the propanoic acid side chain. researchgate.net

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Value (Hypothetical) Ion Structure Fragmentation Pathway
190.06 [C₁₁H₁₀O₃]⁺ Molecular Ion (M⁺)
145.06 [C₁₀H₉O]⁺ Loss of -COOH group (45 Da)

For compounds that can be crystallized, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, an XRD analysis would confirm the planarity of the benzofuran ring system and the geometry of the propanoic acid substituent. mdpi.com Crucially, it would reveal the intermolecular interactions that govern the crystal packing. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, and it is expected to form hydrogen-bonded dimers or chains in the crystal lattice. uny.ac.id These interactions significantly influence the physical properties of the compound, such as its melting point and solubility. The analysis can also reveal other non-covalent interactions, like π–π stacking between the aromatic benzofuran rings, which further stabilize the crystal structure. researchgate.net

Table 3: Typical Crystallographic Data Obtainable from XRD for a Benzofuran Derivative

Parameter Example Data Significance
Crystal System Monoclinic Describes the basic symmetry of the unit cell. researchgate.net
Space Group P2₁/c Defines the specific symmetry elements within the unit cell. researchgate.net
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Defines the size and shape of the repeating unit.
Hydrogen Bonding O-H···O distances (e.g., 2.6 Å) Confirms and quantifies intermolecular hydrogen bonds.

Chromatographic Methods for Complex Mixture Profiling in Synthetic Research

The synthesis of this compound often results in a complex mixture containing unreacted starting materials, intermediates, the desired product, and various byproducts. Chromatographic techniques are essential for separating, identifying, and purifying the components of this mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of a reaction. scielo.br By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system, one can visualize the disappearance of reactants and the appearance of products.

Column Chromatography: This is the primary method for purifying the crude product on a preparative scale. The mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent (eluent) is passed through to separate the components based on their differing polarities. sciforum.net

High-Performance Liquid Chromatography (HPLC): HPLC provides much higher resolution and is used for both analytical and preparative purposes. For analysis, it can accurately determine the purity of a sample and quantify the amounts of different components. nih.gov Reverse-phase HPLC is commonly used for compounds like this compound.

Gas Chromatography (GC): If the compound or its derivatives (e.g., methyl ester) are sufficiently volatile and thermally stable, GC can be used for purity analysis. It offers excellent separation efficiency, especially when coupled with a mass spectrometer (GC-MS).

Table 4: Application of Chromatographic Methods in the Study of this compound

Technique Principle Application in Synthesis
TLC Separation based on differential partitioning between a planar stationary phase and a mobile phase. Rapid reaction monitoring and solvent system selection.
Column Chromatography Separation based on differential adsorption to a solid stationary phase within a column. Preparative scale purification of the final product.
HPLC High-resolution separation using a liquid mobile phase pumped at high pressure through a column. Final purity assessment, quantification, and chiral separation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of chemical bonds. researchgate.net These techniques are complementary and are used to confirm the structure of this compound.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of this compound would show characteristic absorption bands:

A very broad band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. rsc.org

A strong, sharp band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid. mdpi.com

Bands in the 1600-1450 cm⁻¹ region due to C=C stretching in the aromatic ring.

A band around 1200-1300 cm⁻¹ corresponding to the C-O stretching of the carboxylic acid and the furan ring.

Raman Spectroscopy: This technique is based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic benzofuran ring system. nih.gov Comparing the FT-IR and Raman spectra can provide a more complete vibrational analysis. Shifts in the position and broadening of peaks, particularly the O-H and C=O stretches, can provide evidence for intermolecular interactions like hydrogen bonding in different physical states (solid vs. solution). mdpi.com

Table 5: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500-3300 (very broad) Weak
Carboxylic Acid C=O stretch 1700-1725 (strong) Moderate
Aromatic Ring C=C stretch 1450-1600 (multiple bands) Strong
Aromatic Ring C-H stretch 3000-3100 (moderate) Strong
Furan Ring C-O-C stretch 1200-1250 (strong) Moderate

Computational and Theoretical Investigations of 2 1 Benzofuran 2 Yl Propanoic Acid

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the molecular properties of benzofuran (B130515) derivatives. These calculations provide a fundamental understanding of the molecule's behavior at the electronic level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant parameter that reflects the molecule's chemical reactivity and kinetic stability.

For benzofuran derivatives, the HOMO is typically localized on the benzofuran ring system, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is also often distributed over the benzofuran moiety, suggesting it is the region susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties of a Benzofuran Derivative

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4
Ionization Potential6.2
Electron Affinity1.8

Note: The values presented are representative for a generic benzofuran derivative and may vary for 2-(1-benzofuran-2-yl)propanoic acid.

The analysis of these frontier orbitals is essential for predicting how the molecule will interact with other chemical species and for understanding its role in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. libretexts.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen. researchgate.net Regions of positive electrostatic potential, depicted in blue, are prone to nucleophilic attack and are generally found around hydrogen atoms attached to electronegative atoms. youtube.comnih.gov The intermediate potential regions are colored green.

For a molecule like this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group and the benzofuran ring's oxygen atom, making these sites attractive for electrophiles. researchgate.net Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its acidic nature and susceptibility to deprotonation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). materialsciencejournal.org These delocalizations represent stabilizing hyperconjugative interactions. materialsciencejournal.org

Table 2: Selected NBO Interactions and Stabilization Energies for a Benzofuran Derivative

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(O) of furan (B31954) ringσ(C-C) of furan ring~5-10
n(O) of C=Oπ(C-O) of carboxylic acid~30-50
n(O) of O-Hσ*(C-C) adjacent to acid~2-5

Note: The values are illustrative for a benzofuran derivative and the specific interactions and energies for this compound would require specific calculations.

This analysis helps to understand the electronic communication between different parts of the molecule and how substituent groups influence the electronic structure.

Conformational Analysis and Dynamics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and its behavior over time.

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. By exploring the PES, chemists can identify the most stable conformations (local and global minima) and the energy barriers for interconversion between them (saddle points).

For this compound, the key conformational flexibility lies in the rotation around the single bond connecting the propanoic acid side chain to the benzofuran ring. By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the preferred orientations of the propanoic acid group relative to the benzofuran ring system. The results of such studies can indicate whether the molecule prefers a planar or a non-planar conformation, which can have significant implications for its interaction with biological targets.

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior by solving Newton's equations of motion for the atoms in the system. nih.gov These simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic physiological conditions. nih.gov

An MD simulation of this compound would reveal how the molecule moves and flexes over time. researchgate.net It can provide information on the stability of different conformations, the dynamics of intramolecular hydrogen bonds, and the interactions with surrounding solvent molecules. For instance, an MD simulation could show how the carboxylic acid group interacts with water molecules and whether it remains in a particular conformation or samples a wide range of orientations. This information is crucial for understanding how the molecule might bind to a receptor pocket or how it behaves in solution. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling (Hypothetical Biological Targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This modeling helps in understanding the binding mechanism and affinity, providing a basis for drug design and discovery. While specific docking studies on this compound are not extensively documented, its structural similarity to other biologically active benzofuran derivatives allows for the selection of hypothetical targets for investigation.

Benzofuran derivatives have shown a range of pharmacological activities, suggesting several potential protein targets. physchemres.org Based on studies of analogous compounds, hypothetical biological targets for this compound could include enzymes involved in inflammation and cancer, such as Cyclooxygenases (COX), Matrix Metalloproteinases (MMPs), and Pim-1 kinase. nih.govnih.govresearchgate.net

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. The crystal structures of target proteins (e.g., COX-2, MMP-9, Pim-1) would be obtained from the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or MOE-Dock, the ligand would be placed into the active site of the protein. researchgate.netnih.gov The program would then explore various conformations and orientations of the ligand, scoring them based on a force field that estimates binding affinity.

Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's binding pocket.

The propanoic acid group is expected to be a key site for hydrogen bonding, potentially interacting with polar residues like Arginine or Serine in an active site. The benzofuran ring system could engage in hydrophobic and π-π stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets.

Hypothetical Target ProteinProtein Data Bank (PDB) IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Cyclooxygenase-2 (COX-2)5KIR-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
Pim-1 Kinase4X7Q-7.9Lys67, Glu121, Leu120Hydrogen Bond, Hydrophobic
Matrix Metalloproteinase-9 (MMP-9)4H1Q-7.2His226, Glu227, Pro241Hydrogen Bond, Hydrophobic
Dihydrofolate Reductase (DHFR)3S3V-6.8Ile7, Phe34, Arg70Hydrogen Bond, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the variations in the biological activity of a set of molecules can be predicted by changes in their structural or physicochemical properties, known as molecular descriptors. researchgate.net

For a QSAR study involving this compound, a series of structurally related benzofuran derivatives with known biological activities (e.g., IC₅₀ values for enzyme inhibition) would be required. The study would proceed by calculating a wide range of molecular descriptors for each compound. These descriptors fall into several categories:

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, and Molar Refractivity (MR), which relates to molecular volume and polarizability. bioinformation.netnih.gov

Electronic Descriptors: Quantum chemical calculations are used to determine electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are related to the molecule's ability to donate or accept electrons. researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, describing size, shape, and branching.

Steric Descriptors: Properties like molecular weight (MW) and surface area provide information about the steric influence of the molecule. nih.govresearchgate.net

Once calculated, statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are employed to build a QSAR model. researchgate.net This model takes the form of an equation that links the most relevant descriptors to the observed biological activity. A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives. Studies on other benzofuran derivatives have successfully used descriptors like molecular weight, logP, and electronic properties to model antioxidant and enzyme-inhibitory activities. physchemres.orgresearchgate.net

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives.

Descriptor TypeDescriptor NameAbbreviationRelevance to Biological Activity
PhysicochemicalOctanol-Water Partition CoefficientlogPDescribes the lipophilicity, affecting membrane permeability and transport. nih.govbioinformation.net
PhysicochemicalMolar RefractivityMRRelates to the volume of the molecule and its polarizability, influencing binding interactions. bioinformation.netnih.gov
StericMolecular WeightMWRepresents the size of the molecule, which can impact its fit within a receptor site. nih.gov
ElectronicEnergy of HOMOE-HOMOIndicates the molecule's capacity to donate electrons in a reaction. researchgate.net
ElectronicEnergy of LUMOE-LUMOIndicates the molecule's capacity to accept electrons. researchgate.net
TopologicalPolar Surface AreaPSACorrelates with hydrogen bonding potential and membrane transport. researchgate.net

Mechanistic Chemical Biology Studies of 2 1 Benzofuran 2 Yl Propanoic Acid and Its Derivatives

Exploration of Molecular Targets and Binding Interactions

Derivatives of 2-(1-Benzofuran-2-yl)propanoic acid have been identified as versatile scaffolds that interact with a range of biological targets. These interactions are fundamental to their observed pharmacological activities and are primarily governed by the principles of enzyme inhibition, receptor binding, and engagement with other essential macromolecules.

Enzyme Inhibition Mechanisms

The benzofuran (B130515) core is a privileged structure found in many compounds that exhibit inhibitory activity against various enzymes. The mechanism of inhibition can vary, ranging from competitive binding at the active site to allosteric modulation.

Tubulin Polymerization Inhibition: A notable mechanism of action for certain benzofuran derivatives is the inhibition of tubulin polymerization. unipd.it Microtubules are critical components of the cytoskeleton, and their dynamic assembly and disassembly are vital for cell division. unipd.it Specific 2-aroyl benzofuran derivatives have been shown to bind to the colchicine site on β-tubulin. This binding event disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. unipd.itmdpi.com This activity makes tubulin a key enzyme-like target for benzofuran-based anticancer agents. unipd.it

P-glycoprotein (P-gp) Inhibition: Certain 2-aminobenzofuran derivatives have been identified as inhibitors of P-glycoprotein. researchgate.net P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance in tumors by expelling chemotherapeutic agents from cancer cells. By inhibiting P-gp, these benzofuran compounds can potentially reverse drug resistance and enhance the efficacy of other anticancer drugs. researchgate.net

Chorismate Mutase Inhibition: In the context of antimicrobial research, some benzofuran derivatives have demonstrated the ability to inhibit chorismate mutase. This enzyme is crucial in the shikimate pathway of bacteria, which is responsible for the synthesis of aromatic amino acids. acs.org Inhibition of this enzyme disrupts essential bacterial metabolic processes, highlighting a potential mechanism for antibacterial activity. acs.org

Target EnzymeInhibitor ClassMechanism of ActionBiological Outcome
Tubulin2-Aroyl Benzofuran DerivativesBinds to the colchicine site, disrupting microtubule assembly. unipd.itCell cycle arrest (G2/M phase), apoptosis. unipd.it
P-glycoprotein2-Aminobenzofuran DerivativesBlocks the efflux pump activity. researchgate.netReversal of multidrug resistance in cancer. researchgate.net
Chorismate MutaseBenzofuran DerivativesInhibits the bacterial shikimate pathway. acs.orgAntibacterial effect. acs.org

Receptor Ligand Binding and Modulation

Benzofuran-propanoic acid scaffolds and their analogs act as ligands for several receptors, particularly G-protein coupled receptors (GPCRs), modulating their activity to elicit physiological responses.

G-Protein Coupled Receptor 120 (GPR120/FFAR4) Agonism: A significant finding is the identification of benzofuran propanoic acid derivatives as potent and selective agonists for GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4). nih.gov GPR120 is involved in glucose metabolism and anti-inflammatory processes. mdpi.com Molecular docking studies suggest that the carboxyl group of these ligands forms crucial hydrogen bonds with amino acid residues like TRP198 and ASN291 within the receptor's binding pocket, which is vital for stabilizing the ligand-receptor complex and initiating downstream signaling. mdpi.com Activation of GPR120 by these agonists can enhance the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in regulating insulin release. mdpi.com

Cannabinoid Receptor 2 (CB2) Agonism: Synthetic 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is primarily expressed in immune cells and is a target for treating neuropathic pain and inflammation. Ligand-steered modeling has been used to predict the binding mode of these compounds, providing insights into the specific interactions that drive their agonist activity at the CB2 receptor. nih.gov

AMPA Receptor Agonism: The enantiomers of 2-Amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid, a related heterocyclic propanoic acid derivative, have been studied for their interaction with excitatory amino acid receptors. The (S)-enantiomer was found to be a potent agonist at (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors, while both enantiomers were equipotent inhibitors of CaCl2-dependent [3H]-(S)-glutamic acid binding. researchgate.net

Interaction with Macromolecules and Cellular Components

Beyond classical enzymes and receptors, benzofuran-based molecules interact with a variety of other macromolecules to modulate cellular functions.

Modulation of Transcription Factors and Signaling Proteins: Certain benzofuran derivatives can affect various cell signaling pathways. drugbank.com They have been shown to suppress the activation of NF-kappa-B, a key transcription factor in inflammatory responses, while activating AP-1. drugbank.com Furthermore, these compounds can interfere with the interferon signaling pathway by preventing the formation of phosphorylated STAT1 and promoting its degradation. drugbank.com Conversely, they can also lead to the activation of STAT3, which is linked to cellular transformation. drugbank.com

Interaction with Ribosomal Subunits: Some derivatives can modulate the initiation of viral translation by interacting with the viral internal ribosome entry site (IRES) and the 40S ribosomal subunit. drugbank.com This interaction highlights a potential antiviral mechanism by disrupting the viral replication cycle at the protein synthesis stage. drugbank.com

Binding to Dendritic Cell Surface Receptors: Benzofuran compounds can bind to receptors such as C1QR1 on the surface of dendritic cells, leading to a down-regulation of T-lymphocyte proliferation. drugbank.com This demonstrates an immunomodulatory role mediated by direct interaction with cellular components of the immune system. drugbank.com

Structure-Activity Relationship (SAR) Elucidation for Molecular Target Specificity

The biological activity of this compound and its derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties by systematically modifying the benzofuran scaffold.

Substitutions at the C-2 Position: The substituent at the C-2 position of the benzofuran ring is a critical determinant of biological activity. nih.gov SAR studies have consistently shown that incorporating ester groups or various heterocyclic rings at this position is crucial for the cytotoxic activity of these compounds against cancer cells. nih.gov For derivatives acting as antimicrotubule agents, the nature of the aroyl group at C-2 significantly influences potency. The number and position of methoxy groups on the 2-benzoyl moiety can modulate antiproliferative activity, with a 3′,4′,5′-trimethoxybenzoyl group often conferring high potency. unipd.itmdpi.com

Influence of Halogenation: The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring can lead to a significant increase in anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The position of the halogen is a critical factor; for instance, a bromine atom attached to a methyl group at the C-3 position resulted in a compound with remarkable cytotoxic activity against leukemia cells. nih.gov

Substitutions on the Benzene Ring of the Benzofuran Core: Modifications to the benzene portion of the benzofuran nucleus also play a key role in defining target specificity. For 2-aminobenzofuran derivatives acting as P-glycoprotein inhibitors, substituents at the 6-position, such as a 3,4-dimethoxyphenyl group, are crucial for influencing inhibitory activity. researchgate.net Similarly, for CB2 agonists based on the 2,3-dihydro-1-benzofuran scaffold, the introduction of a chlorine atom on a phenyl ring substituent resulted in increased functional activity. nih.gov

The following table summarizes key SAR findings for different series of benzofuran derivatives.

Compound SeriesTargetKey Structural FeatureImpact on Activity
2-Aroyl BenzofuransTubulin / Cancer Cells3′,4′,5′-trimethoxybenzoyl group at C-2. unipd.itmdpi.comHigh antiproliferative activity. unipd.itmdpi.com
Halogenated BenzofuransCancer CellsHalogen (Br, Cl, F) substitution on the scaffold. nih.govIncreased cytotoxic activity, likely via halogen bonding. nih.gov
2-AminobenzofuransP-glycoprotein3,4-dimethoxyphenyl substituent at the 6-position. researchgate.netCrucial for potent P-glycoprotein inhibition. researchgate.net
2,3-Dihydro-1-benzofuransCB2 ReceptorChlorine atom on a terminal phenyl ring. nih.govIncreased functional agonist activity. nih.gov

Investigation of Biochemical Pathway Modulation by Benzofuran-Propanoic Acid Scaffolds

By interacting with specific molecular targets, benzofuran-propanoic acid derivatives can modulate complex biochemical pathways, leading to significant effects on cellular physiology and pathophysiology.

Cell Cycle and Apoptosis Pathways: As potent inhibitors of tubulin polymerization, 2-aroyl benzofuran derivatives directly interfere with the cell cycle machinery. unipd.it Their action leads to a disruption of mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle. unipd.it Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death in rapidly dividing cancer cells. unipd.it

Inflammatory and Immune Signaling Pathways: Benzofuran scaffolds have demonstrated significant immunomodulatory capabilities. They can suppress inflammatory responses by inhibiting the activation of the NF-kappa-B pathway. drugbank.com Furthermore, they can block interferon (IFN) signaling by preventing the phosphorylation of the STAT1 transcription factor and promoting its proteasome-dependent degradation. drugbank.com This dual action on key inflammatory and antiviral pathways underscores their potential as modulators of the immune response. drugbank.com The activation of GPR120/FFAR4 by benzofuran propanoic acids also contributes to anti-inflammatory effects by interfering with the binding of TAB1 and TAK1, which are components of pro-inflammatory signaling cascades. mdpi.com

Metabolic Pathways: Benzofuran-propanoic acid derivatives that act as GPR120/FFAR4 agonists play a direct role in modulating glucose and lipid metabolism. nih.gov Activation of GPR120 in intestinal enteroendocrine cells stimulates the release of GLP-1, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells. mdpi.com Some derivatives may also alter lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage, potentially influencing conditions like steatosis. drugbank.com

Role as Chemical Probes for Biological System Interrogation

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. The development of potent and selective benzofuran-propanoic acid derivatives has provided valuable tools for interrogating the roles of their respective targets in complex biological contexts.

Probing GPR120/FFAR4 Function: Potent and selective GPR120 agonists from the benzofuran propanoic acid series serve as excellent chemical probes to explore the physiological and pathophysiological roles of this receptor. nih.gov These molecules can be used in vitro and in vivo to dissect the downstream signaling pathways activated by GPR120, clarifying its function in glucose homeostasis, insulin secretion, and the resolution of inflammation. nih.govmdpi.com

Investigating Microtubule Dynamics: Benzofuran-based tubulin polymerization inhibitors can be utilized as chemical probes to study the multifaceted roles of the microtubule cytoskeleton. unipd.it Beyond their use in cancer research to study mitosis, these compounds can help investigate other microtubule-dependent processes, such as intracellular transport, cell motility, and the maintenance of cell shape in various experimental models.

Elucidating Multidrug Resistance Mechanisms: Selective inhibitors of P-glycoprotein derived from the 2-aminobenzofuran scaffold are valuable tools for studying the mechanisms of multidrug resistance (MDR) in oncology. researchgate.net These probes can be used to investigate how P-gp recognizes and transports various substrates, to identify other proteins involved in the MDR phenotype, and to screen for strategies to overcome drug resistance in cancer cells. researchgate.net

Advanced Applications in Materials Science and Chemical Synthesis Excluding Clinical/drug Development

Potential as Building Blocks for Polymeric or Supramolecular Materials

The structure of 2-(1-benzofuran-2-yl)propanoic acid is well-suited for its use as a monomer in the synthesis of advanced polymers. The carboxylic acid functional group provides a reactive site for polymerization reactions, such as polycondensation, to form polyesters or polyamides. The incorporation of the rigid benzofuran (B130515) unit into a polymer backbone would likely impart enhanced thermal stability and specific mechanical properties to the resulting material. Benzofuran derivatives are noted for their thermal stability and beneficial electrochemical behavior, which are desirable traits in materials science. nih.gov

In the field of supramolecular chemistry, which involves assemblies of molecules held together by non-covalent bonds, this compound shows significant promise. The carboxylic acid group can readily form strong, directional hydrogen bonds, leading to self-assembly into well-defined architectures like dimers or extended chains. Furthermore, the flat, aromatic surface of the benzofuran ring can participate in π-π stacking interactions. psu.edu This combination of hydrogen bonding and π-π stacking is fundamental to creating complex, functional supramolecular structures. Nature utilizes similar interactions in the self-assembly of DNA nucleobases to create complex functions. psu.edu This dual functionality could allow for the construction of intricate, multi-dimensional networks with potential uses in areas like organic electronics or porous materials. For instance, benzofuran derivatives containing thiophene (B33073) rings are already utilized in building highly efficient organic photovoltaics and field-effect transistors. acs.org

Catalytic Roles or Ligand Design in Organic Reactions

While this compound is not itself a catalyst, its molecular structure makes it an excellent candidate for development as a ligand in transition-metal catalysis. The synthesis of the benzofuran core itself often relies on catalysis by transition metals such as palladium, copper, gold, and nickel. acs.orgsouthwestern.edunih.govthieme.de

A ligand in coordination chemistry binds to a central metal atom to form a coordination complex, which can then act as a catalyst. The effectiveness of such a catalyst is highly dependent on the ligand's structure. The this compound molecule possesses two key features for this purpose: the benzofuran ring system and the carboxylate group. The oxygen atom within the furan (B31954) ring and the electron-rich aromatic system can coordinate to a metal center. The carboxylic acid group can be deprotonated to form a carboxylate, which is an effective binding site for metal ions.

Research has shown that heterocyclic structures containing carboxylic acid groups can act as effective ligands. For example, a ligand featuring a benzimidazole (B57391) ring and a carboxyl group has been used to create coordination complexes with metals like palladium(II), platinum(IV), and cobalt(III). researchgate.net These complexes exhibit specific geometries, such as octahedral or square planar, which are crucial for their catalytic activity. researchgate.net Similarly, this compound could be used to design bidentate or polydentate ligands, potentially leading to novel catalysts for a variety of organic transformations, including cross-coupling reactions and cyclizations.

Photophysical Properties and Applications (e.g., Fluorescent Probes, Optical Materials)

Benzofuran derivatives are widely recognized for their interesting photophysical properties, which stem from the extended π-conjugated system of the fused ring structure. researchgate.net These properties make them highly suitable for applications in optical materials and as fluorescent probes.

The benzofuran scaffold often imparts high fluorescence quantum yields and good thermal stability, characteristics that are valuable for the development of organic light-emitting diodes (OLEDs). nih.gov Specifically, fluorobenzofurans have been explored as high triplet energy host materials in green phosphorescent OLEDs. nih.gov

The most prominent application in this area is the use of benzofuran derivatives as fluorescent probes. nih.govnih.govacs.org These probes are molecules that exhibit a change in their fluorescence properties (such as intensity or wavelength) in response to a specific environmental change or the presence of a target analyte. youtube.com This sensitivity arises because processes like electron transfer or molecular rotation can influence the fluorescence outcome. acs.org

Key research findings include:

A fluorescent probe derived from a benzofuranone structure was successfully developed to image sulfite (B76179) levels in living cells, demonstrating high specificity and rapid response. nih.gov

Nucleotides modified with a benzofuran moiety have been used as microenvironment-sensitive probes to monitor DNA polymerase activity in real-time, with the benzofuran acting as an excellent reporter. acs.org

The photophysical properties of benzofuran derivatives can be fine-tuned by adding different functional groups to the core structure, allowing for the design of probes for specific applications. nih.gov

The propanoic acid side chain of this compound provides a convenient attachment point to link this fluorophore to other molecules, such as biomolecules or sensor platforms, without significantly altering the core photophysical properties of the benzofuran unit.

Table 1: Photophysical Properties of a Benzofuran-Based Fluorescent Probe This table presents data for a related benzofuranone-derived fluorescent probe (BFSF) as a representative example of the class.

PropertyValueSource
Excitation Wavelength510 nm nih.gov
Emission Wavelength570 nm nih.gov
ApplicationImaging of sulfite levels in living cells nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of novel stereoselective synthetic strategies is crucial for producing enantiomerically pure 2-(1-Benzofuran-2-yl)propanoic acid. researchgate.net Future research in this area could focus on several promising approaches:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool in modern organic synthesis. Research could be directed towards the development of new catalytic systems, potentially involving transition metals like palladium, rhodium, or copper, which have been used in the synthesis of benzofuran (B130515) derivatives, to achieve high enantioselectivity in the formation of the propanoic acid side chain. nih.govacs.orgnih.gov The design of novel chiral ligands that can effectively induce asymmetry in the key bond-forming steps will be a critical aspect of this research.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The use of microorganisms or isolated enzymes for the regio- and stereoselective synthesis of drug derivatives is a growing field. mdpi.com Future investigations could explore the use of specific enzymes, such as lipases or esterases, for the kinetic resolution of racemic mixtures of this compound or its precursors. This approach can provide access to optically active compounds with high purity. mdpi.com

Chiral Pool Synthesis: This strategy involves the use of readily available, enantiomerically pure natural products as starting materials. While this may not be the most direct route for this specific compound, the principles of incorporating existing chirality can inspire new synthetic designs.

The advancement of these stereoselective methods will be essential for elucidating the specific biological activities of each enantiomer of this compound and for the development of more potent and selective therapeutic agents. researchgate.net

Advanced Computational Design for Targeted Molecular Properties

Computational chemistry has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with developing new therapeutics. bioscipublisher.com For this compound, advanced computational design can guide the synthesis of new derivatives with optimized properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to establish a correlation between the structural features of a series of benzofuran derivatives and their biological activity. researchgate.netnih.gov By generating reliable 3D-QSAR models, researchers can predict the activity of newly designed molecules and prioritize their synthesis. researchgate.net

Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein. researchgate.net For this compound, molecular docking studies can be used to predict its binding affinity and mode of interaction with various biological targets. researchgate.netnih.gov This information is crucial for understanding its mechanism of action and for designing derivatives with improved binding characteristics. technologynetworks.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. technologynetworks.com These simulations can be used to assess the stability of the binding of this compound to its target and to identify key interactions that contribute to its biological activity. technologynetworks.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early drug discovery. researchgate.net Computational models can be used to evaluate the drug-likeness of this compound and its derivatives, helping to identify candidates with favorable pharmacokinetic and safety profiles. researchgate.net

The integration of these computational methods will enable a more rational and targeted approach to the design of novel this compound analogues with enhanced therapeutic potential. bioscipublisher.com

Discovery of Unconventional Molecular Targets and Biological Mechanisms

A significant challenge in drug discovery is the identification of novel molecular targets. ijpsjournal.com While the benzofuran scaffold is known to interact with various enzymes and receptors, the specific targets of this compound may be unconventional. Future research should focus on elucidating its mechanism of action through the discovery of its molecular targets.

Multi-Omics Analysis: The integration of genomics, proteomics, and metabolomics data can provide a comprehensive view of the cellular response to treatment with this compound. ijpsjournal.comresearchgate.net This approach can help to identify pathways and biological molecules that are modulated by the compound, thus revealing potential drug targets. ijpsjournal.com

Gene Editing Technologies: Techniques such as CRISPR/Cas9 library screening can be used to identify genes that are essential for the biological activity of a compound. ijpsjournal.comresearchgate.net By systematically knocking out genes and observing the effect on the compound's efficacy, researchers can pinpoint its molecular target. ijpsjournal.com

Affinity-Based Target Identification: Methods like Drug Affinity Response Target Stability (DARTS) can identify the direct binding partners of a small molecule within a complex biological sample. researchgate.netnih.gov This technique relies on the principle that a ligand-bound protein is more resistant to proteolysis. nih.gov

Phenotypic Screening: Instead of starting with a known target, phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal model of a disease. This approach can uncover compounds that act through novel mechanisms and can lead to the identification of previously "undruggable" targets. technologynetworks.com

The application of these innovative strategies will be instrumental in uncovering the full therapeutic potential of this compound by identifying its molecular targets and elucidating its biological mechanisms.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating the drug discovery and development process. ijpsjournal.comnih.gov The integration of AI/ML can significantly enhance the discovery and optimization of derivatives of this compound.

AI-Driven Target Identification: AI algorithms can analyze vast datasets, including genomic, proteomic, and clinical data, to identify and validate novel drug targets. ijpsjournal.comacs.org This can expedite the initial stages of research for this compound by prioritizing the most promising biological targets.

Generative Models for De Novo Drug Design: AI, particularly through the use of generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel molecules with desired properties. nih.govnih.gov These models can be trained on libraries of known active compounds to generate new benzofuran derivatives with potentially improved efficacy and safety profiles.

Predictive Modeling for Lead Optimization: Machine learning models can be developed to predict the biological activity, physicochemical properties, and ADMET profiles of chemical compounds with high accuracy. nih.govsimbo.ai This allows for the rapid virtual screening and optimization of large numbers of this compound analogues, reducing the need for extensive and costly laboratory testing. simbo.ai

AI-Assisted Synthesis Planning: AI tools are being developed to assist chemists in designing efficient synthetic routes for complex molecules. nih.gov By analyzing known chemical reactions, these tools can propose synthetic pathways for novel derivatives of this compound, thereby accelerating their production for further testing.

The synergy between AI, ML, and traditional medicinal chemistry will undoubtedly pave the way for the next generation of therapeutics derived from the this compound scaffold. ijpsjournal.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Benzofuran-2-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling benzofuran derivatives with propanoic acid precursors. For example, condensation reactions using sodium hydroxide in ethanol (70–80°C, 3–5 hours) can yield the target compound. Reaction optimization should focus on solvent polarity (e.g., tetrahydrofuran vs. ethanol) and catalyst selection to improve yields .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts. Adjust pH during workup to isolate the carboxylic acid moiety efficiently.

Q. How should researchers handle this compound to ensure safety during laboratory experiments?

  • Safety Protocols : Use NIOSH-approved P95 respirators for particulate protection and OV/AG/P99 filters if volatile byproducts are generated. Wear chemically resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact .
  • Environmental Controls : Implement fume hoods with ≥100 ft/min face velocity and avoid drainage contamination due to potential aquatic toxicity .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

  • Characterization Methods :

  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to resolve impurities like 2-phenoxypropanoic acid analogs .
  • Spectroscopy : 1H^1H-NMR (δ 7.4–8.1 ppm for benzofuran protons) and FT-IR (broad O-H stretch at 2500–3000 cm1^{-1} for carboxylic acid) .
    • Reference Standards : Compare against pharmacopeial impurities (e.g., EP-grade (2RS)-2-(4-Formylphenyl)-propanoic acid) to validate purity thresholds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthesis pathways?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the benzofuran ring’s electron-rich C2 position is prone to electrophilic substitution, while the propanoic acid group facilitates nucleophilic attacks .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots) to refine reaction mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for benzofuran-propanoic acid derivatives?

  • Approach : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 4-chloro-2-phenyl or 6-acetyl-substituted variants) and testing against target enzymes (e.g., Cryptosporidium parvum IMPDH) .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with inhibitory potency. Address discrepancies by standardizing assay conditions (pH, temperature) .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystallization Techniques : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) at 4°C. Introduce seeding with microcrystals from sonication to improve lattice formation .
  • Data Interpretation : Refine crystal structures using SHELX software, focusing on resolving disorder in the propanoic acid side chain .

Q. What are the critical factors in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Process Optimization :

  • Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures in biphasic systems .
  • Scale-Up Risks : Monitor exothermic reactions during carboxylation steps; implement cooling jackets to prevent thermal degradation .

Methodological Notes

  • Data Gaps : Physical properties (e.g., logP, water solubility) for this compound remain uncharacterized; experimental determination via shake-flask or HPLC methods is advised .

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2-(1-Benzofuran-2-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.